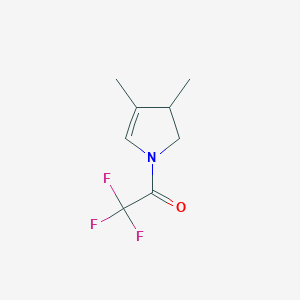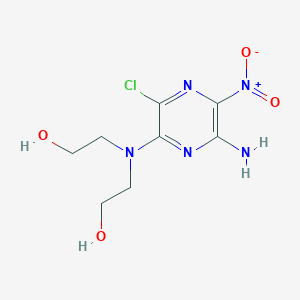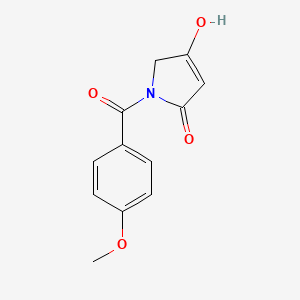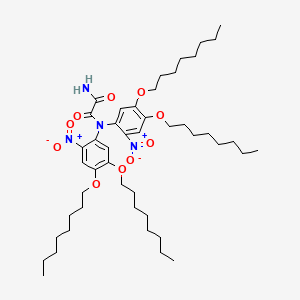![molecular formula C31H46O2P2 B12895150 (4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(diethylphosphine)](/img/structure/B12895150.png)
(4,4,4',4',6,6'-Hexamethyl-2,2'-spirobi[chroman]-8,8'-diyl)bis(diethylphosphine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(diethylphosphine) is a complex organic compound known for its unique structural properties. It is characterized by the presence of two chroman rings connected through a spiro linkage, with multiple methyl groups and diethylphosphine substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(diethylphosphine) typically involves multi-step organic reactions. One common method includes the reaction of chroman derivatives with diethylphosphine under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would likely include the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions
(4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(diethylphosphine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives with altered substituents .
Applications De Recherche Scientifique
Chemistry
In chemistry, (4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(diethylphosphine) is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are useful in catalysis and material science .
Biology and Medicine
The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical research. Its ability to form complexes with metals can be exploited in imaging and diagnostic applications .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials. Its role as a ligand in catalysis is particularly valuable in the production of fine chemicals and pharmaceuticals .
Mécanisme D'action
The mechanism by which (4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(diethylphosphine) exerts its effects is primarily through its ability to form stable complexes with transition metals. These complexes can facilitate various catalytic processes by providing a stable environment for the reaction intermediates. The molecular targets and pathways involved include metal centers in enzymes and other catalytic systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diylbis(diphenylphosphine)): This compound has diphenylphosphine groups instead of diethylphosphine, which alters its reactivity and applications.
(4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-6,6’-diyl)bis(diethylphosphine): This variant has different substitution patterns on the chroman rings, affecting its chemical properties.
Uniqueness
The uniqueness of (4,4,4’,4’,6,6’-Hexamethyl-2,2’-spirobi[chroman]-8,8’-diyl)bis(diethylphosphine) lies in its specific substitution pattern and the presence of diethylphosphine groups.
Propriétés
Formule moléculaire |
C31H46O2P2 |
|---|---|
Poids moléculaire |
512.6 g/mol |
Nom IUPAC |
(8'-diethylphosphanyl-4,4,4',4',6,6'-hexamethyl-2,2'-spirobi[3H-chromene]-8-yl)-diethylphosphane |
InChI |
InChI=1S/C31H46O2P2/c1-11-34(12-2)25-17-21(5)15-23-27(25)32-31(19-29(23,7)8)20-30(9,10)24-16-22(6)18-26(28(24)33-31)35(13-3)14-4/h15-18H,11-14,19-20H2,1-10H3 |
Clé InChI |
UMIMOKGOJQXPTP-UHFFFAOYSA-N |
SMILES canonique |
CCP(CC)C1=CC(=CC2=C1OC3(CC2(C)C)CC(C4=C(O3)C(=CC(=C4)C)P(CC)CC)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![10-(3-Nitrophenyl)-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B12895082.png)



![2-[Butyl(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]ethan-1-ol](/img/structure/B12895095.png)


![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzamide](/img/structure/B12895128.png)





![6-((1-Phenyl-1H-pyrazolo[3,4-b]pyrazin-5-yl)amino)hexanoic acid](/img/structure/B12895159.png)
